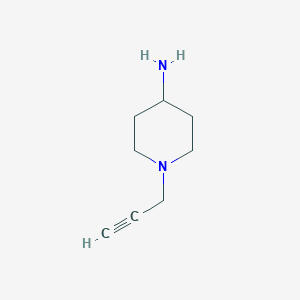
1-(Prop-2-yn-1-yl)piperidin-4-amine
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Prop-2-yn-1-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a piperidine ring substituted with a propynyl group at the 1-position. This specific substitution pattern contributes to its distinct chemical properties, influencing its biological activity.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, particularly enzymes and receptors involved in neurological processes. Notably, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor, which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.
Inhibition of Monoamine Oxidase
Research indicates that compounds similar to this compound can selectively inhibit MAO-A and MAO-B isoforms. For instance, studies have shown that certain derivatives exhibit low micromolar inhibition of MAO-B (IC50 = 4.3 µM) and butyrylcholinesterase (hBChE) (IC50 = 8.5 µM) . The inhibition mechanism often involves binding to the active site of these enzymes, thereby modulating neurotransmitter levels in the brain.
Structure-Activity Relationships (SAR)
The efficacy of this compound as a biological agent can be enhanced through structural modifications. A study highlighted that varying the substituents on the phenyl ring significantly affects the selectivity and potency against MAO isoforms . For example, compounds with specific disubstitution patterns on the piperidine ring demonstrated improved selectivity for MAO-B over MAO-A.
| Compound | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Ratio |
|---|---|---|---|
| 1 | 342 nM | 1470 nM | 4.3 |
| 6 | 243 nM | 370 nM | 1.5 |
Biological Activity in Neurological Disorders
The potential therapeutic applications of this compound extend to various neurological disorders, including depression and anxiety. By inhibiting MAO enzymes, this compound may help increase levels of neurotransmitters like serotonin and norepinephrine, which are often dysregulated in these conditions .
Case Studies
Recent studies have explored the use of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer’s disease by targeting oxidative stress pathways through selective MAO inhibition. The dual inhibition of both MAO-B and hBChE has been identified as a promising strategy for developing multifunctional ligands that could serve as therapeutic agents .
Propriétés
IUPAC Name |
1-prop-2-ynylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJYIMLQALGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















